2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-11-6-4-10(5-7-11)13(18)17-15-12(8-9-21-15)14(19)16-2/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPXDUKXTNHBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Amidation Reaction:
Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.
Biological Studies: It can be used to study the interactions of thiophene derivatives with biological targets, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Observations:
Core Heterocycles: Benzothiazole analogs (e.g., 4g) exhibit distinct electronic properties vs. thiophene derivatives, affecting binding to biological targets .
Synthesis Efficiency :
- Yields for thiophene derivatives vary widely (e.g., 22% for 6o vs. 70% for 4g), suggesting that steric hindrance from the ethoxy group in the target compound might reduce reactivity .
Biological Activity :
- Thiophene carboxamides with bulky substituents (e.g., adamantyl in H-123) show kinase inhibition, while smaller groups (e.g., methyl in II) correlate with antimicrobial activity .
Spectroscopic Trends :
- ¹H NMR signals for aromatic protons in analogs (e.g., δ 7.65 in 4g) align with typical shifts for electron-withdrawing substituents, whereas ethoxy groups may deshield adjacent protons .
Research Findings and Implications
Antimicrobial Potential: Analogs with methyl/methoxy substituents (e.g., compound II) exhibit antibacterial activity, suggesting the target’s ethoxy group could enhance potency against Gram-negative strains .
Kinase Inhibition: Dianilinopyrimidine-thiophene hybrids (e.g., H-123) inhibit Ras/Raf/MEK/ERK pathways, implying that the target compound’s carboxamide moiety may similarly modulate kinase interactions .
Biological Activity
2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a thiophene ring, an ethoxy group, and an amide functional group, which are crucial for its biological activity.
Research indicates that 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide may interact with various biological targets, including enzymes and receptors. The presence of the ethoxybenzamido moiety suggests potential interactions that could inhibit enzyme activity or modulate receptor functions, similar to other compounds in its class.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation in cellular models.
- Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide on breast cancer cell lines (MDA-MB-231). The compound was found to induce apoptosis with an IC50 value of approximately 10 µM. Mechanistic studies revealed that this effect is mediated through the activation of caspase pathways .
Future Directions
Further research is needed to elucidate the complete mechanism of action and to explore the therapeutic potential of this compound in clinical settings. Studies focusing on its pharmacokinetics, toxicity profiles, and efficacy in vivo will be essential for advancing its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
